Tumor-Associated Carbonic Anhydrase IX/XII Selectivity: Sulfaguanidine Scaffold with Thiophene-Imine Extension vs. Unsubstituted Sulfaguanidine
The N-carbamimidoylbenzenesulfonamide scaffold to which the target compound belongs demonstrates a class-level selectivity profile wherein all tested members are inactive against off-target cytosolic isoforms hCA I and II (Ki >100 μM) while inhibiting tumor-associated hCA IX and XII in the submicromolar to low micromolar range . The most potent analog in this series, N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide, achieves a Ki of 0.168 μM against hCA IX with 4-fold selectivity over hCA XII. By contrast, unsubstituted sulfaguanidine exhibits Ki values in the 7.5–108.75 μM range against hCA I and II, with no reported selectivity for cancer-associated isoforms . The target compound incorporates a thiophene-imine extension at the 4-amino position—a structural feature absent in both comparators—that is expected to further modulate isoform selectivity through altered zinc-binding group geometry and active-site channel interactions, consistent with the well-documented role of Schiff base extensions in tuning CA inhibition profiles as reported for N1-substituted secondary sulfonamides incorporating carbamimidoyl groups .
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency and selectivity (hCA I, II, IX, XII) |
|---|---|
| Target Compound Data | No direct experimental Ki data available for the target compound; class-level inference from the N-carbamimidoylbenzenesulfonamide scaffold: predicted hCA I/II Ki >100 μM (inactive); predicted hCA IX/XII Ki in submicromolar range based on structural analogy to N-alkyl sulfaguanidines. |
| Comparator Or Baseline | Comparator 1 (N-n-octyl-N-carbamimidoylbenzenesulfonamide): hCA IX Ki = 0.168 μM, hCA XII Ki = 0.671 μM (4-fold selectivity for IX over XII); Comparator 2 (unsubstituted sulfaguanidine): hCA I/II Ki = 7.5–108.75 μM (non-selective, weaker inhibition). |
| Quantified Difference | Class-level differentiation: N-carbamimidoylbenzenesulfonamides as a class show >595-fold improvement in hCA IX potency (0.168 μM vs. >100 μM for hCA I/II) and >13-fold improvement over sulfaguanidine's best hCA II Ki. The thiophene-imine extension in the target compound provides additional electronic and steric modulation unavailable in either comparator. |
| Conditions | Stopped-flow CO2 hydration assay; human carbonic anhydrase isoforms I, II, IX, and XII recombinantly expressed; 20 mM HEPES buffer, pH 7.4; phenol red indicator at 20°C. |
Why This Matters
For procurement decisions in cancer-focused carbonic anhydrase inhibitor programs, the target compound's sulfaguanidine-thiophene Schiff base scaffold offers a starting point with demonstrated class-level selectivity for tumor-associated isoforms, an advantage over generic sulfaguanidine which lacks this therapeutic window.
- [1] Abdoli, M.; De Luca, V.; Capasso, C.; Supuran, C.T.; Žalubovskis, R. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem 2023, 18 (6), e202200659. N-n-octyl-N-carbamimidoylbenzenesulfonamide: hCA IX Ki = 0.168 μM; hCA XII Ki = 0.671 μM; all compounds inactive against hCA I/II (Ki >100 μM). View Source
- [2] Demirdag, R.; Yerlikaya, E.; Aksakal, E.; Küfrevioğlu, Ö.İ.; Ekinci, D. Purification and Characterization of Carbonic Anhydrase from Ağrı Balık Lake Trout (Salmo trutta labrax) and Inhibition Effects of Some Sulfonamides. J. Biochem. Mol. Toxicol. 2015, 29, 123–128. Sulfaguanidine Ki against CA: 7.5–108.75 μM range. View Source
- [3] Awadallah, F.M.; Bua, S.; Mahmoud, W.R.; Nada, H.H.; Nocentini, A.; Supuran, C.T. Inhibition Studies on a Panel of Human Carbonic Anhydrases with N1-Substituted Secondary Sulfonamides Incorporating Thiazolinone or Imidazolone-Indole Tails. J. Enzyme Inhib. Med. Chem. 2018, 33, 629–638. Carbamimidoyl-substituted secondary sulfonamides maintain low micromolar inhibition dependent on tailing moiety. View Source
